N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

purine medicinal chemistry N9-substitution SAR adenine analog design

Select this compound for its structurally unique dual-pharmacophoric architecture unavailable in any other commercially catalogued purine. The N6-(2,3-dihydro-1,4-benzodioxin-6-yl) group is validated for kinase ATP-pocket binding (BTK Kd=250 nM analog), while the N9-(oxolan-2-yl)methyl group mirrors adenylate cyclase inhibitor SQ-22536. Ideal for head-to-head comparator studies against monosubstituted analogs, kinase selectivity profiling, and scaffold hybridization programs. Confirm target engagement experimentally; published quantitative differential data are pending.

Molecular Formula C18H19N5O3
Molecular Weight 353.4 g/mol
CAS No. 2640896-95-1
Cat. No. B6468422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
CAS2640896-95-1
Molecular FormulaC18H19N5O3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC5=C(C=C4)OCCO5
InChIInChI=1S/C18H19N5O3/c1-2-13(24-5-1)9-23-11-21-16-17(19-10-20-18(16)23)22-12-3-4-14-15(8-12)26-7-6-25-14/h3-4,8,10-11,13H,1-2,5-7,9H2,(H,19,20,22)
InChIKeyPLJKMAPMMBJTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine (CAS 2640896-95-1): Structural Identity and In-Class Positioning for Procurement Evaluation


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine (CAS 2640896-95-1, molecular formula C18H19N5O3, molecular weight 353.38 g/mol) is a fully synthetic, trisubstituted purine derivative belonging to the 6-aminopurine (adenine analog) class [1]. It features two distinguishing substituents: an N6-(2,3-dihydro-1,4-benzodioxin-6-yl) group — a benzodioxin-fused aromatic amine — and an N9-(oxolan-2-yl)methyl (tetrahydrofurfuryl) group [1]. This substitution pattern places it at the intersection of two structural series: N6-benzodioxin-purines (exemplified by the BTK-targeting N2,N6-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-9H-purine-2,6-diamine, Kd = 250 nM [2]) and N9-oxolanyl-purines (exemplified by the adenylate cyclase inhibitor SQ-22536 / 9-(oxolan-2-yl)-9H-purin-6-amine, IC50 = 1.4–20 µM depending on system [3]). This dual pharmacophoric architecture is structurally unique among commercially catalogued purines, yet published quantitative differential data comparing this compound directly to its closest analogs remain absent from peer-reviewed and patent literature as of the search date.

Why N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine Cannot Be Interchanged with Generic Purine Analogs


The purine scaffold tolerates extensive substitutional variation, and small changes at N6 or N9 can profoundly alter target engagement, selectivity, and physicochemical properties. For the benzodioxin-purine subfamily, the N6-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety has been structurally linked to kinase ATP-pocket occupancy, as demonstrated by the BTK inhibitor N2,N6-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-9H-purine-2,6-diamine (Kd = 250 nM) [1]. Simultaneously, the N9-(oxolan-2-yl)methyl group is a known modulator of adenylate cyclase engagement, with the N9-tetrahydrofuryl analog SQ-22536 exhibiting IC50 values ranging from 1.4 µM to 200 µM depending on the cyclase isoform and assay conditions . The combination of these two pharmacophoric elements in a single molecule creates a hybrid structure not represented by either monosubstituted series alone; consequently, neither SQ-22536 (lacking the N6-benzodioxin), nor the N6-benzodioxin-9H-purine (lacking the N9-oxolanylmethyl), nor the N9-cyclopropyl or N9-methoxyethyl analogs can serve as reliable functional surrogates. Users must note, however, that quantitative evidence of differential target engagement for this specific hybrid compound relative to its individual pharmacophoric progenitors is not yet available in the published literature.

Quantitative Differentiation Evidence for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine: Comparator-Anchored Procurement Rationale


Structural Differentiation from the N9-Unsubstituted Analog (CAS 537666-74-3): N9-Oxolanylmethyl as a Pharmacophoric Determinant

The most immediate structural comparator is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine (CAS 537666-74-3, MW 269.26), which shares the identical N6-benzodioxin substitution but bears no substituent at N9 . The target compound (MW 353.38) introduces an N9-(oxolan-2-yl)methyl group, adding 84.12 g/mol (a ~31% increase in molecular weight) and converting the N9-H tautomer into a conformationally restricted, lipophilic N9-alkylated purine. This modification is structurally analogous to the N9-tetrahydrofuryl substitution in SQ-22536, which confers adenylate cyclase inhibitory activity with IC50 values of 1.4–20 µM [1]. By extension, the N9-oxolanylmethyl group is expected to alter target engagement, solubility, and metabolic stability relative to the N9-unsubstituted analog, though direct comparative bioactivity data for this pair are not published.

purine medicinal chemistry N9-substitution SAR adenine analog design

Differentiation from N9-Cyclopropyl Analog: Oxolanylmethyl vs. Cyclopropyl at N9 and Implications for Lipophilicity and H-Bond Capacity

9-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine is a commercially listed comparator sharing the N6-benzodioxin motif but carrying an N9-cyclopropyl group instead of N9-(oxolan-2-yl)methyl . The cyclopropyl group is purely hydrocarbon (cLogP contribution hydrophobic), whereas the oxolan-2-ylmethyl group introduces an ether oxygen capable of acting as a hydrogen bond acceptor and increasing topological polar surface area (TPSA). The oxolane oxygen is predicted to contribute approximately +9.2 Ų to TPSA relative to the cyclopropyl analog (estimated from fragment-based calculation), potentially improving aqueous solubility and altering blood-brain barrier permeability predictions. No published comparative bioactivity data exist for this pair.

N9 substituent SAR lipophilicity modulation purine analog design

Differentiation from SQ-22536 (N6-Unsubstituted Analog): The N6-Benzodioxin Moiety as a Kinase-Engagement Pharmacophore

SQ-22536 (9-(oxolan-2-yl)-9H-purin-6-amine, CAS 17318-31-9) is the closest N9-oxolanyl comparator but lacks any N6 substitution. SQ-22536 is a well-characterized adenylate cyclase inhibitor (IC50 = 1.4 µM in human platelets, 20 µM in rat brain preparations, and isoform-dependent IC50 values of 2 µM for AC5 vs. 360 µM for AC6) [1][2]. The target compound replaces the N6-H of SQ-22536 with an N6-(2,3-dihydro-1,4-benzodioxin-6-yl) group. This N6-benzodioxin motif is structurally congruent with the N6-substituent found in the BTK inhibitor N2,N6-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-9H-purine-2,6-diamine (Kd = 250 nM vs. BTK) [3], suggesting potential kinase-targeting capability absent in SQ-22536. The hybridization of N6-benzodioxin (kinase pharmacophore) with N9-oxolanyl (adenylate cyclase pharmacophore) creates a dual-pharmacophore molecule not represented by either progenitor.

N6-substituted adenine kinase inhibitor BTK inhibition pharmacophore hybridization

Predicted Physicochemical Differentiation: Computed logP, TPSA, and Solubility Profile Relative to Close Structural Analogs

Although no experimentally measured logP, logD, aqueous solubility, or pKa values are published for this compound, computed molecular property estimates provide a basis for differentiation from analogs. The target compound (C18H19N5O3, MW 353.38) is predicted (via consensus in silico tools) to have a logP of approximately 1.7–2.1, TPSA of approximately 84–92 Ų, and hydrogen bond donor count of 1 (the N6-amine NH). For comparison, the N9-unsubstituted analog (CAS 537666-74-3, MW 269.26) is predicted to have logP ~1.2–1.5 and TPSA ~75–80 Ų, while SQ-22536 (MW 205.22) is predicted to have logP ~0.3–0.6 and TPSA ~60–65 Ų [1][2]. The intermediate lipophilicity and larger polar surface area of the target compound may confer a distinct solubility/permeability balance relevant to cell-based assay performance.

drug-likeness prediction ADME profiling purine physicochemical properties

Purity and Identity Documentation: Vendor-Reported Quality Specifications as a Procurement Gate

As a research-grade chemical without pharmacopoeial monograph coverage, the compound's procurement value is critically dependent on vendor-provided analytical documentation. Typical vendor specifications for this compound include purity ≥95% (by HPLC), with appearance described as a white to off-white solid . No certified reference standard, formal stability study under ICH conditions, or compendial method is available. In contrast, the comparator SQ-22536 (CAS 17318-31-9) is available from multiple vendors with purity specifications of ≥97% (HPLC) and published characterization data including NMR and mass spectrometry . Prospective procurers should require a Certificate of Analysis (CoA) including HPLC purity, identity confirmation (1H NMR and/or LC-MS), and residual solvent data before accepting any lot of the target compound for critical experiments.

compound quality control analytical characterization research chemical procurement

Functional Pathway Association: Xanthine Dehydrogenase/Oxidase (XDH) Pathway Linkage from Therapeutic Target Database

The Therapeutic Target Database (TTD) associates a 'fused heterocyclic compound' structurally congruent with this chemotype with xanthine dehydrogenase/oxidase (XDH) as a putative target, citing patent literature (PMID 27841045) on xanthine oxidase inhibitors for hyperuricemia and gout [1][2]. While the specific IC50 or Ki of the target compound against XDH is not disclosed in the referenced source, this pathway association distinguishes it from the adenylate cyclase-targeting SQ-22536 series and the BTK-targeting bis(benzodioxin)purine series. The pathway context — purine nucleotide degradation and urate biosynthesis — is mechanistically consistent with the purine scaffold but remains unvalidated by direct enzymatic or cellular data for this specific compound.

xanthine oxidase purine metabolism urate biosynthesis target identification

Recommended Application Scenarios for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine Based on Structural Evidence


Chemical Biology Probe Development Targeting Purine-Metabolizing Enzymes (XDH/XO Pathway)

Based on its TTD-curated pathway association with xanthine dehydrogenase/oxidase [1], this compound may serve as a starting scaffold for developing chemical probes directed at purine metabolism enzymes. Researchers investigating urate biosynthesis or purine nucleotide degradation may find the dual N6-benzodioxin/N9-oxolanylmethyl substitution pattern a useful chemotype for exploring structure-activity relationships in this target space. All target engagement must be confirmed experimentally, as no quantitative IC50 or Ki data are available for this compound against XDH.

Kinase Selectivity Profiling Leveraging the N6-Benzodioxin Pharmacophore

The N6-(2,3-dihydro-1,4-benzodioxin-6-yl) group is structurally validated as a kinase-binding motif through the BTK inhibitor N2,N6-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-9H-purine-2,6-diamine (Kd = 250 nM vs. BTK) [2]. This compound is suitable for inclusion in kinase selectivity panels to assess whether the N9-oxolanylmethyl modification alters kinase-targeting profiles relative to the bis(benzodioxin) or N9-unsubstituted analogs. The compound's predicted intermediate lipophilicity (logP ~1.7–2.1) and moderate TPSA (~84–92 Ų) suggest compatibility with standard kinase assay formats [3].

Comparative ADME/Target Engagement Studies with SQ-22536 as a Pharmacophoric Control

The N9-(oxolan-2-yl)methyl group is structurally analogous to the N9-tetrahydrofuryl moiety of SQ-22536 (adenylate cyclase inhibitor, IC50 = 1.4–20 µM) [4]. Researchers studying adenylate cyclase or cAMP signaling may employ this compound alongside SQ-22536 as a matched-pair comparator to dissect the contribution of the N6-benzodioxin group to target selectivity, cellular permeability, and metabolic stability. Such head-to-head studies would directly address the current evidentiary gap in the literature.

Medicinal Chemistry Lead Optimization: Scaffold Hybridization Strategy

This compound exemplifies a scaffold hybridization approach, merging two independently validated pharmacophoric elements (N6-benzodioxin for kinase engagement, N9-oxolanyl for cyclase modulation) into a single molecular entity. Medicinal chemistry programs exploring polypharmacology or target deconvolution may use this compound as a tool to investigate whether dual pharmacophoric purines exhibit cooperative or orthogonal target engagement, with the caveat that all biological activity must be experimentally verified de novo given the absence of published quantitative data for this specific hybrid [2][4].

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.